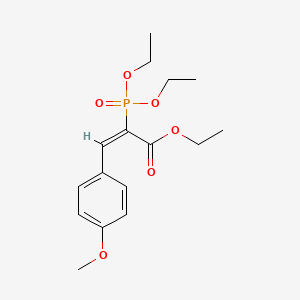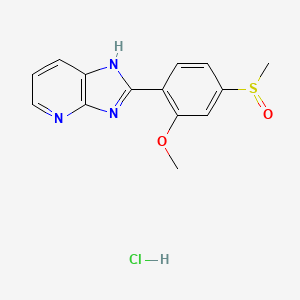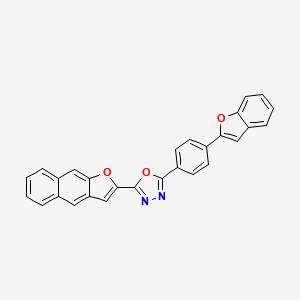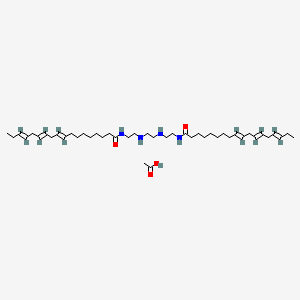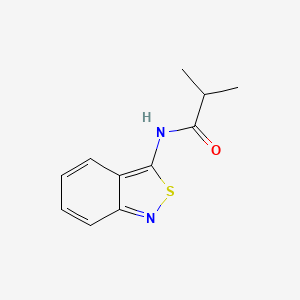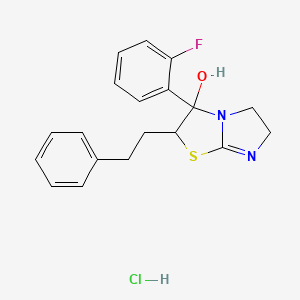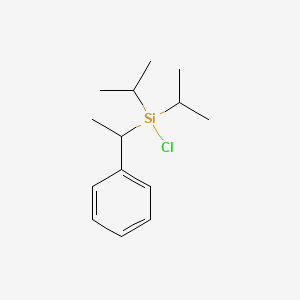
Silane, chlorobis(1-methylethyl)(1-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, chlorobis(1-methylethyl)(1-phenylethyl)-: is an organosilicon compound with the molecular formula C14H23ClSi. This compound is characterized by the presence of a silicon atom bonded to a chlorine atom, two isopropyl groups (1-methylethyl), and a phenylethyl group. It is a versatile chemical used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silane, chlorobis(1-methylethyl)(1-phenylethyl)- typically involves the reaction of chlorosilane with isopropyl and phenylethyl groups under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include toluene and hexane. The reaction temperature is maintained at a moderate level to ensure the complete formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Silane, chlorobis(1-methylethyl)(1-phenylethyl)- is scaled up using large reactors and automated systems to ensure consistency and purity. The process involves the continuous feeding of reactants and the removal of by-products to achieve high yields. Quality control measures are implemented to monitor the purity and composition of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Silane, chlorobis(1-methylethyl)(1-phenylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and organometallic compounds. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Formation of new organosilicon compounds with different functional groups.
Oxidation Reactions: Formation of silanols or siloxanes.
Reduction Reactions: Formation of silanes with different substituents.
Aplicaciones Científicas De Investigación
Chemistry: Silane, chlorobis(1-methylethyl)(1-phenylethyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology: In biological research, this compound is used to modify surfaces and create biocompatible coatings. It is also investigated for its potential use in drug delivery systems.
Industry: In the industrial sector, Silane, chlorobis(1-methylethyl)(1-phenylethyl)- is used in the production of specialty chemicals, adhesives, and sealants. It is also utilized in the manufacturing of electronic components and coatings.
Mecanismo De Acción
The mechanism of action of Silane, chlorobis(1-methylethyl)(1-phenylethyl)- involves its ability to form strong bonds with various substrates. The silicon atom can interact with different functional groups, leading to the formation of stable compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparación Con Compuestos Similares
- Silane, chlorobis(1-methylethyl)phenyl-
- Silane, chlorobis(1-methylethyl)ethyl-
- Silane, chlorobis(1-methylethyl)propyl-
Comparison: Silane, chlorobis(1-methylethyl)(1-phenylethyl)- is unique due to the presence of both isopropyl and phenylethyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. The phenylethyl group provides additional steric hindrance and electronic effects, which can influence the compound’s reactivity and interactions with other molecules.
Propiedades
Número CAS |
175449-28-2 |
|---|---|
Fórmula molecular |
C14H23ClSi |
Peso molecular |
254.87 g/mol |
Nombre IUPAC |
chloro-(1-phenylethyl)-di(propan-2-yl)silane |
InChI |
InChI=1S/C14H23ClSi/c1-11(2)16(15,12(3)4)13(5)14-9-7-6-8-10-14/h6-13H,1-5H3 |
Clave InChI |
HNFIFJIEVLGTJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



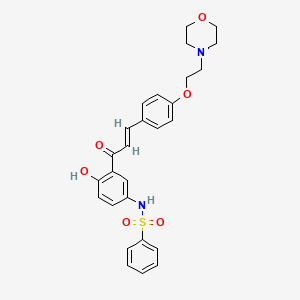
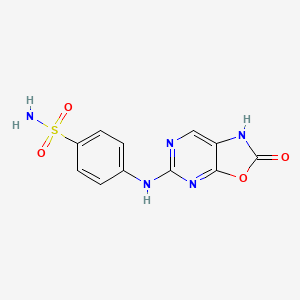

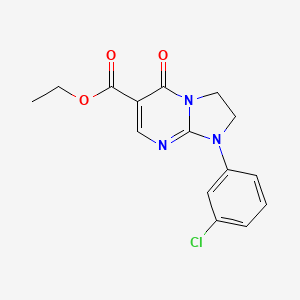

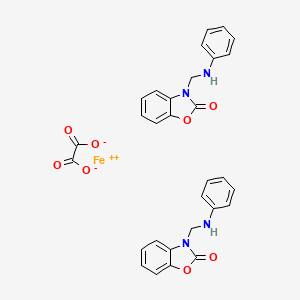
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12696929.png)
